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molecular formula C15H17NO B8602433 2-[(diphenylmethyl)amino]Ethanol

2-[(diphenylmethyl)amino]Ethanol

Cat. No. B8602433
M. Wt: 227.30 g/mol
InChI Key: DAXRGSDCXVUHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048979

Procedure details

In a 500 mL round bottom flask equipped with a condenser and a thermometer, 2-choroethan-1-ol (23.3 grams, 0.39 mol, Kodak), α-aminodiphenylmethane (82.0 grams, 0.45 mol, Fluka), and water (17 mL) were placed. The mixture was heated on a steam bath (ca. 90° C.) for six hours. After cooling to ambient temperature, NaOH (15 grams, 0.37 mol) was added and the mixture heated on a steam bath for 45 minutes at ca. 90° C. Water (50 mL) was then added to the solution. The resulting two-layered mixture was extracted with two 50 mL portions of toluene. The combined toluene extracts were dried over sodium hydroxide pellets and the toluene then removed by rotary evaporation at reduced pressure. The residue was fractionally distilled using a 7.5 inch Vigreux column. The fraction boiling at 175-177° C./2 mm pressure was collected and then recrystallized from hexane. Yield 39.0 g (59% yield). 1H NMR (δ, 360 MHz, CDCl3) 2.32 (bs, 2H, --OH & --NH), 2.74 (m, 2H, --NCH2CH2O--), 3.64 (m, 2H, --NCH2CH2O--) 4.84 (s, 1H, CHPh2) and 7.30 (m, 10H, aromatic H); 13C NMR (δ, 90 MHz, {1H}, CDCl3); 49.5 (--NCH2CH2O--), 61.5 (--NCH2CH2O--) 67.0 (CHPh2), 127.2, 127.3, 128.3 and 147.5 (CHPh2) mp 69-70° C. uncorrected.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][OH:4].[CH:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1.[OH-].[Na+]>O>[CH:11]([NH:18][CH2:2][CH2:3][OH:4])([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL round bottom flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 45 minutes at ca. 90° C
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The resulting two-layered mixture was extracted with two 50 mL portions of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined toluene extracts were dried over sodium hydroxide pellets
CUSTOM
Type
CUSTOM
Details
the toluene then removed by rotary evaporation at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was fractionally distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 175-177° C./2 mm pressure was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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